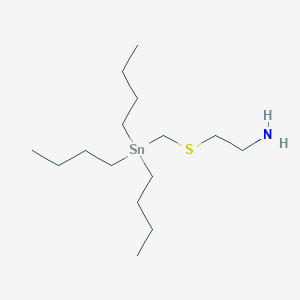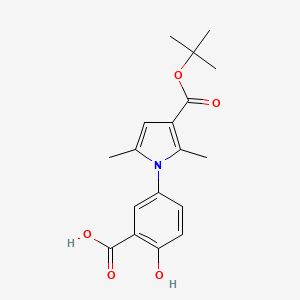
T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1260898-57-4 . It has a molecular weight of 366.26 and its IUPAC name is tert-butyl 4- (3-bromo-2-cyanophenyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3 . This provides a detailed description of the molecule’s structure. For a more visual representation or further analysis, specialized software or databases may be needed.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate and its derivatives are primarily explored for their synthesis and characterization. For instance, a derivative was synthesized through a condensation reaction and characterized by various spectroscopic methods including LCMS, NMR, IR, and CHN elemental analysis. The structure was confirmed by single crystal X-ray diffraction data (Sanjeevarayappa et al., 2015).
Biological Activities
These compounds have been evaluated for their biological activities. A specific compound exhibited moderate anthelmintic activity and was screened for its in vitro antibacterial activity, although it showed poor results in this area (Sanjeevarayappa et al., 2015). Another study synthesized and characterized derivatives of N-Boc piperazine, focusing on their antibacterial and antifungal activities, and found them to be moderately active against several microorganisms (Kulkarni et al., 2016).
Chemical Properties and Applications
The research also delves into the chemical properties and potential applications of these compounds. For example, the crystal structure of a derivative was studied, highlighting its steric congestion and pharmacologically useful core (Gumireddy et al., 2021). Another study focused on the synthesis, single crystal X-ray analysis, and DFT calculations, revealing the stability of the molecular structure and conformations (Yang et al., 2021).
Antiviral and Antimicrobial Activities
Some derivatives have shown potential antiviral activities against Tobacco mosaic virus and potent antimicrobial activity (Reddy et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of drugs like vortioxetine hydrobromide , which primarily targets the serotoninergic system .
Biochemical Pathways
If it acts similarly to vortioxetine hydrobromide, it may affect the serotoninergic system .
Pharmacokinetics
Its molecular weight (36626 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.
Result of Action
Similar compounds have shown antibacterial activities against both gram-positive and gram-negative strains .
Action Environment
It is recommended to be stored in a sealed container in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAQPOMQFNJYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



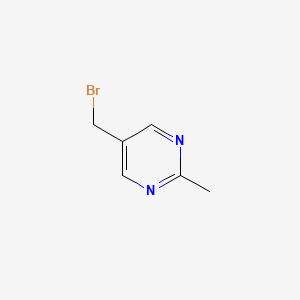
![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)
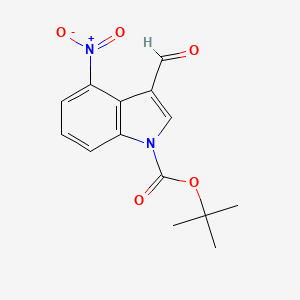
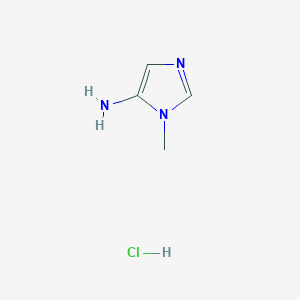



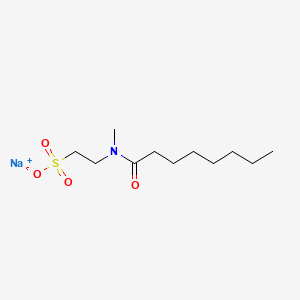
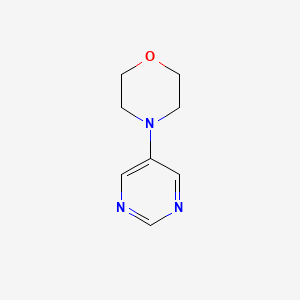

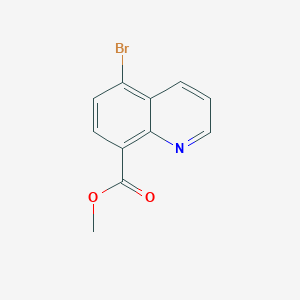
![N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine](/img/structure/B1401643.png)
